2-(Cyclopropyl)-4-methoxylbenzimidazole

Description

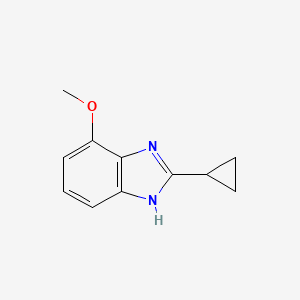

2-(Cyclopropyl)-4-methoxylbenzimidazole is a benzimidazole derivative characterized by a cyclopropyl substituent at the 2-position and a methoxy group at the 4-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and agrochemical applications.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-cyclopropyl-4-methoxy-1H-benzimidazole |

InChI |

InChI=1S/C11H12N2O/c1-14-9-4-2-3-8-10(9)13-11(12-8)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,12,13) |

InChI Key |

XRZCWOZUYYUJAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)C3CC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(cyclopropyl)-4-methoxylbenzimidazole can be contextualized by comparing it to structurally analogous compounds, focusing on substituent effects, toxicity, and bioactivity.

Substituent Effects on Bioactivity

- 2-Chlorobenzimidazole: Chlorination at the 2-position increases electrophilicity and enhances interactions with biological targets. However, chlorinated derivatives often exhibit higher toxicity due to metabolic release of reactive intermediates. For example, chlorinated benzene derivatives are associated with neurotoxicity and carcinogenicity .

- Methyl groups are metabolically stable but less effective in modulating π-π stacking interactions compared to cyclopropyl .

- 2-Phenyl-4-methoxylbenzimidazole: Aromatic substituents like phenyl enhance lipophilicity and membrane permeability but may increase off-target effects due to nonspecific binding.

Toxicity Profile

Chlorinated benzimidazoles (e.g., 2-chloro-4-methoxybenzimidazole) are likely more toxic than this compound, as chlorination of organic compounds frequently correlates with elevated cytotoxicity and environmental persistence . In contrast, the cyclopropyl group may mitigate toxicity by resisting metabolic oxidation, though this requires empirical validation.

Data Table: Key Properties of Selected Benzimidazole Derivatives

Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) increases reactivity but toxicity, while methoxy (electron-donating) enhances solubility and binding affinity .

- Steric Effects : The cyclopropyl group’s rigid structure may improve selectivity for enzyme active sites compared to flexible alkyl chains.

Critical Analysis and Limitations

While trends from chlorinated and alkylated benzimidazoles provide insight, direct comparative data for this compound remain scarce. Existing studies on chlorinated organics suggest a need for caution in structural modifications to balance efficacy and safety . Further in vitro and in vivo studies are essential to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.